molecular formula C16H20FN3 B11748641 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11748641
M. Wt: 273.35 g/mol
InChI Key: PFKUDVVJFCDGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a cyclopentyl group attached to a pyrazole ring, which is further linked to a fluorophenyl group through a methylamine bridge. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via alkylation using cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Fluorophenyl group attachment: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Formation of the final compound: The intermediate compounds are then coupled using a suitable amine, such as methylamine, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can be compared with other similar compounds such as:

    [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-bromophenyl)methyl]amine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H20FN3

Molecular Weight

273.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C16H20FN3/c17-15-7-5-13(6-8-15)9-18-10-14-11-19-20(12-14)16-3-1-2-4-16/h5-8,11-12,16,18H,1-4,9-10H2

InChI Key

PFKUDVVJFCDGTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.